molecular formula C12H9N3O2S B6142358 4-(4-methoxyphenyl)-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile CAS No. 70638-54-9

4-(4-methoxyphenyl)-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B6142358
CAS RN: 70638-54-9
M. Wt: 259.29 g/mol
InChI Key: PXEWDUZAXRERFW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile (4-MOPC) is a chemical compound that has been studied for its potential applications in scientific research. 4-MOPC is a novel chemical entity that has been synthesized from the reaction of 4-methoxyphenylcarbamoyl chloride and 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol. It is a highly reactive compound due to the presence of two sulfanyl groups, and has been studied for its potential applications in the fields of medicinal chemistry and materials science.

Scientific Research Applications

Structural Insights and Inhibition Potential

Dihydropyrimidine derivatives have been structurally characterized for their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds, including variants of dihydropyrimidine-5-carbonitriles, exhibit crystalline forms that adopt specific conformations conducive to enzyme inhibition. Molecular docking simulations suggest that these compounds could inhibit the human DHFR enzyme, indicating potential applications in drug design and development for treating diseases that involve rapid cell proliferation, such as cancer (L. H. Al-Wahaibi et al., 2021).

Physicochemical Properties

The physicochemical properties, such as density, sound speed, and viscosity of dihydropyrimidine derivatives, have been studied in various solvents. These properties are crucial for understanding the solute-solvent interactions, which are essential for the formulation of pharmaceutical compounds and their delivery mechanisms (S. Baluja & R. Talaviya, 2016).

Spectroscopic Analysis and Computational Studies

Spectroscopic techniques and computational methods have been employed to study the vibrational frequencies and structural parameters of dihydropyrimidine derivatives. These studies provide insights into the molecular structure and electronic properties, which are essential for understanding the compound's reactivity and potential biological activity (Y. Sert et al., 2014).

Corrosion Inhibition

Some dihydropyrimidine derivatives have been evaluated for their corrosion inhibition properties, particularly for metals like copper in saline environments. Such studies are vital for developing new materials that can prevent corrosion, which has applications in various industries, including maritime, construction, and automotive sectors (K. F. Khaled et al., 2011).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of dihydropyrimidine derivatives have been explored, indicating that some of these compounds exhibit significant activity against various bacterial strains. This line of research is crucial in the development of new antimicrobial agents to combat resistant microbial strains (Essam Abdelghani et al., 2017).

properties

IUPAC Name

6-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-17-8-4-2-7(3-5-8)10-9(6-13)11(16)15-12(18)14-10/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEWDUZAXRERFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137376
Record name 1,2,3,4-Tetrahydro-6-(4-methoxyphenyl)-4-oxo-2-thioxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

CAS RN

70638-54-9
Record name 1,2,3,4-Tetrahydro-6-(4-methoxyphenyl)-4-oxo-2-thioxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70638-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-(4-methoxyphenyl)-4-oxo-2-thioxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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